![molecular formula C12H8N4O2S2 B2362450 5-((苯并[d]噻唑-2-基氨基)亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 CAS No. 1021229-51-5](/img/structure/B2362450.png)

5-((苯并[d]噻唑-2-基氨基)亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

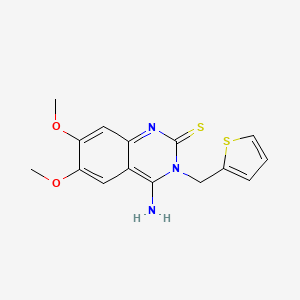

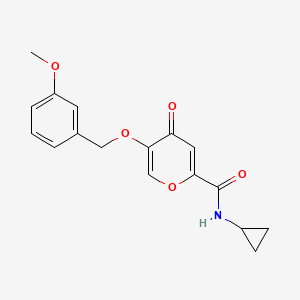

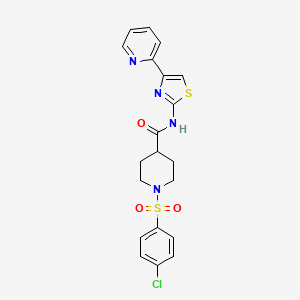

The compound “5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a derivative of benzo[d]thiazol-2-ylamino and thiazol-4(5H)-one . It has been synthesized and studied for its potential as a tyrosinase inhibitor . Tyrosinase inhibitors are important in preventing melanin accumulation in the skin, which can lead to pigmentation disorders .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminobenzothiazole with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . The IR spectrum characterization of the compound indicated a shift of absorption band from 1721 to 1230 cm −1, corresponding to the carbonyl group stretching .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminobenzothiazole with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization .科学研究应用

杀虫特性

该化合物因其潜在的杀虫活性而引起了农用化学品领域的兴趣。研究人员合成了一系列含有苯并噻唑基氨基和各种杂芳基的新型β-萘酚衍生物。 这些衍生物通过贝蒂反应有效地生成 。生物测定结果表明具有良好的杀虫活性,特别是针对东方菜青虫和甜菜夜蛾。值得注意的是,化合物8b、8f、8g、8j、8k、8n和8o对甜菜夜蛾的LC50值为0.0988–5.8864 mg/L。此外,化合物8i、8l和8m在100 mg/L的浓度下对叶螨表现出30–90%的致死率。 这些发现表明这些化合物中的一些可能作为有希望的杀虫/杀螨先导结构,值得进一步研究 .

黑色素生成抑制

另一个感兴趣的领域是该化合物对黑色素生成的影响。 特别是,MHY2081是一种由(Z)-2-(苯并[d]噻唑-2-基氨基)-5-(取代苄叉基)噻唑-4(5H)-酮合成的衍生物,在B16F10黑色素瘤细胞中表现出对酪氨酸酶的强抑制作用,且无细胞毒性 .

生物活性研究

该化合物已对其抑制活性进行了研究。例如,研究人员已经检查了其对黑色素生成和酪氨酸酶抑制的影响。 新型衍生物的合成及其对生物过程的影响为进一步研究提供了宝贵的见解 .

结构修饰和SAR分析

这些化合物的SAR(结构-活性关系)分析为结构修饰提供了宝贵的信息。 研究人员可以使用这些数据来优化化合物的特性并提高其功效 .

总之,“5-((苯并[d]噻唑-2-基氨基)亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮”在各种科学应用中具有前景,从害虫防治到黑色素生成抑制。其独特的化学结构和生物活性使其成为进一步研究和开发的有趣主题。 如果您有任何更具体的问题或需要更多详细信息,请随时提问!😊

作用机制

Target of Action

Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been reported to interact with proteins such ascyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

Based on the structure and the known activity of similar compounds, it is plausible that it may inhibit the activity of its target enzymes, such as cox-1 and cox-2 . This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-1 and COX-2 . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, which are key mediators of inflammation. This could lead to downstream effects such as reduced inflammation and pain.

Result of Action

The inhibition of COX-1 and COX-2 enzymes by this compound could result in a decrease in the production of prostaglandins . This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes.

属性

IUPAC Name |

5-[(E)-1,3-benzothiazol-2-yliminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S2/c17-9-6(10(18)16-11(19)15-9)5-13-12-14-7-3-1-2-4-8(7)20-12/h1-5H,(H3,15,16,17,18,19)/b13-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUUGODJOKLXQV-WLRTZDKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)